1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Overview
Description
1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,3-triazole-based compounds, have been found to interact with hydrogen bonds in a unique way
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that 1,2,3-triazole-based compounds have been found to interact with co2 through the unexpected role of hydrogen bonds . The strength of these bonds can influence the reactivity of the compound with other substances .
Biochemical Pathways
Compounds with a similar structure have been found to play a role in co2 capture . This suggests that the compound could potentially influence pathways related to carbon capture and storage.
Result of Action
Compounds with a similar structure have been found to interact with co2, suggesting potential applications in carbon capture and storage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the strength of hydrogen bonds in 1,2,3-triazole-based compounds can be influenced by the presence of other substances, such as ethylene glycol . This suggests that the compound’s action could be influenced by its chemical environment.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione are intriguing. It has been found to interact with the Stimulator of Interferon Genes Protein (STING1), a crucial protein involved in the immune response
Cellular Effects
In terms of cellular effects, this compound has been observed to influence various types of cells and cellular processes
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are ongoing.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are areas of active research . This includes potential interactions with transporters or binding proteins, as well as any effects on its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the chloro and fluoro substituents through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove specific substituents.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide to replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dehalogenated compounds.
Scientific Research Applications
1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloro-6-fluorobenzyl)-4-nitro-1H-pyrazole
- 2-chloro-1-(4-fluorobenzyl)benzimidazole
- 4-fluorobenzyl chloride
Uniqueness
1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is unique due to its specific combination of chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N4O2/c18-13-7-11(20)2-1-9(13)8-23-15-14(21-22-23)16(25)24(17(15)26)12-5-3-10(19)4-6-12/h1-7,14-15H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQQRMPCYHTFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC4=C(C=C(C=C4)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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